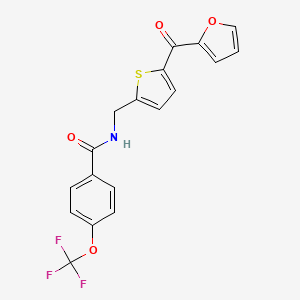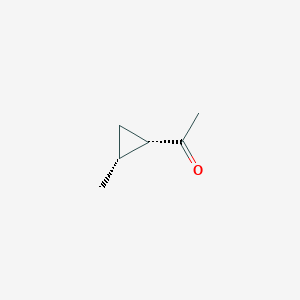![molecular formula C14H20N6O3 B2415021 2-(4-{5-[3-(メトキシメチル)-1,2,4-オキサジアゾール-5-イル]ピリミジン-4-イル}ピペラジン-1-イル)エタノール CAS No. 2109085-09-6](/img/structure/B2415021.png)
2-(4-{5-[3-(メトキシメチル)-1,2,4-オキサジアゾール-5-イル]ピリミジン-4-イル}ピペラジン-1-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol is a complex organic compound This molecule is notable for its intricate structure, combining features of piperazine, pyrimidine, and oxadiazole moieties
科学的研究の応用
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol has broad research applications:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential, especially in the realm of antitumor and antimicrobial agents.
Industry: : Utilized in material science for the development of novel polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is:
Formation of the oxadiazole ring: : Starting from appropriate nitrile and hydrazine derivatives under specific acidic or basic conditions.
Synthesis of pyrimidine ring: : Through the condensation reactions of β-diketones with amidines or related compounds.
Piperazine attachment: : Via substitution reactions, coupling the pyrimidine and piperazine rings.
Final assembly: : Combining the oxadiazole, pyrimidine, and piperazine units through sequential nucleophilic substitutions and condensations.
Industrial Production Methods
Industrial-scale production often mirrors laboratory methods but requires optimization for yield, efficiency, and cost-effectiveness. High-pressure reactors, catalytic systems, and continuous flow techniques may be employed to scale the reactions safely and efficiently.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: : Reduction reactions may target the oxadiazole ring, affecting its aromaticity.
Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, given the diverse functional groups present.
Common Reagents and Conditions
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Including lithium aluminum hydride or catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are frequently used.
Major Products
Depending on the reaction conditions, products may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with altered aromatic structures.
Various substitution products involving the replacement of hydrogen atoms or functional groups.
作用機序
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways: : Its effects could be mediated through modulation of signaling pathways, inhibition of specific enzymes, or alteration of gene expression.
類似化合物との比較
When compared to similar compounds, 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups:
Similar Compounds
Compounds with oxadiazole rings, such as 3-(methoxymethyl)-1,2,4-oxadiazole derivatives.
Pyrimidine-based molecules, frequently found in antiviral and anticancer research.
Piperazine-containing compounds, often explored for their central nervous system activity.
This combination provides a versatile platform for further functionalization and potential therapeutic applications.
特性
IUPAC Name |
2-[4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-22-9-12-17-14(23-18-12)11-8-15-10-16-13(11)20-4-2-19(3-5-20)6-7-21/h8,10,21H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJWQIRPOWVRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)


![1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414948.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)
![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)

